molecular formula C5H8F2O2 B142399 2,2-Difluoropentanoic acid CAS No. 140126-96-1

2,2-Difluoropentanoic acid

Cat. No. B142399
CAS RN: 140126-96-1
M. Wt: 138.11 g/mol
InChI Key: DIXONZOTEIIZKO-UHFFFAOYSA-N
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Description

2,2-Difluoropentanoic acid is a fluorinated carboxylic acid that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. It is a colorless, odorless, and water-soluble compound that is synthesized through various methods.

Scientific Research Applications

  • Environmental Impact and Regulation : A study by Heydebreck et al. (2015) focused on the environmental presence and regulation of perfluoroalkyl substances (PFASs) like 2,2-Difluoropentanoic acid. They found significant variations in pollution levels in different river systems in Europe and China, linked to industrial sources and regulations (Heydebreck et al., 2015).

  • Consumer Product Analysis : Liu et al. (2015) investigated fluorotelomer alcohols (FTOHs), precursors to PFASs, in various consumer products. Their research helps understand the potential human exposure to these substances through consumer goods (Liu et al., 2015).

  • Chemical Structure and Properties : Kusoglu and Weber (2017) reviewed perfluorinated sulfonic-acid (PFSA) membranes, detailing their complex behavior and importance in emerging technologies. This review provides insight into the structural and transport properties of these compounds (Kusoglu & Weber, 2017).

  • Photocatalytic Decomposition : Panchangam et al. (2009) reported on the decomposition of perfluorooctanoic acid (PFOA), a related compound, using sonication-assisted photocatalysis. This study is relevant to understanding the breakdown of similar perfluorinated chemicals (Panchangam et al., 2009).

  • Chemical Synthesis Applications : Hu, Zhang, and Wang (2009) discussed the synthesis methods for difluoromethyl and monofluoromethyl groups, which are relevant to understanding the synthesis of compounds like this compound (Hu et al., 2009).

  • Acidity and Ink Aggregation : Berlinger et al. (2018) explored the inherent acidity of PFSA dispersions, which are crucial in fuel-cell catalyst-layer inks. Their findings have implications for the use of this compound in similar applications (Berlinger et al., 2018).

  • 19F NMR Application : Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, showing its use in sensitive 19F NMR applications, which could be relevant to the study of this compound and similar substances (Tressler & Zondlo, 2014).

Safety and Hazards

The safety data sheet (SDS) for 2,2-Difluoropentanoic acid is not available in the current literature . Therefore, it is recommended to handle this compound with care until more information is available.

properties

IUPAC Name

2,2-difluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c1-2-3-5(6,7)4(8)9/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXONZOTEIIZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619716
Record name 2,2-Difluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140126-96-1
Record name 2,2-Difluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,2-difluoropentanoic acid in the described research?

A1: The research paper describes a novel palladium-catalyzed three-component reaction that generates 5-aryl-2,2-difluoropentanoic acids. [] These acids are not the final target molecules but serve as crucial intermediates. The researchers further demonstrate that these intermediates can be efficiently transformed into CF2-containing tetrahydronaphthalenes through a silver-catalyzed intramolecular decarboxylative cyclization. [] Therefore, this compound derivatives play a key role in synthesizing more complex, biologically relevant molecules.

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